Product packaging for 4-[(E)-2-phenylethenyl]morpholine(Cat. No.:)

4-[(E)-2-phenylethenyl]morpholine

Cat. No.: B11998765
M. Wt: 189.25 g/mol
InChI Key: XWLLGMTXHZNRDQ-VOTSOKGWSA-N
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Description

4-[(E)-2-Phenylethenyl]morpholine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly valued for its structural features. The molecule incorporates a morpholine ring, a moiety widely recognized in drug discovery for its ability to fine-tune key properties of drug candidates . The morpholine ring is noted for its balanced lipophilic-hydrophilic profile and a weak basic nitrogen atom, which can significantly improve a molecule's solubility and its permeability through biological barriers like the blood-brain barrier (BBB) . This makes derivatives containing this structure particularly valuable in the design and development of central nervous system (CNS) active compounds . Furthermore, the (E)-2-phenylethenyl (styryl) group attached to the morpholine ring provides a rigid, planar structure that can be essential for molecular interactions with biological targets, such as enzymes or receptors. Researchers are exploring this compound and its analogues as a potential scaffold or precursor in the synthesis of more complex molecules for biochemical screening and as a building block in the development of novel therapeutic agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B11998765 4-[(E)-2-phenylethenyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]morpholine

InChI

InChI=1S/C12H15NO/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7H,8-11H2/b7-6+

InChI Key

XWLLGMTXHZNRDQ-VOTSOKGWSA-N

Isomeric SMILES

C1COCCN1/C=C/C2=CC=CC=C2

Canonical SMILES

C1COCCN1C=CC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-[(E)-2-phenylethenyl]morpholine, offering deep insights into its proton and carbon environments.

Proton NMR (¹H NMR) Spectroscopic Analysis for Olefinic Proton Assignment and Stereochemical Purity

The ¹H NMR spectrum is crucial for confirming the trans (E) configuration of the double bond. The olefinic protons, those directly attached to the double bond, appear as distinct doublets. The coupling constant (J) between these protons is typically in the range of 13-18 Hz for a trans relationship, a value significantly larger than that for a cis configuration. For 9-(2-phenylethenyl)-anthracene, a related compound, the coupling constants are instrumental in determining the cis or trans nature of the product. chegg.com This large coupling constant provides definitive evidence of the (E)-stereochemistry and, consequently, the stereochemical purity of the compound. researchgate.net The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum, while the morpholine (B109124) protons resonate as multiplets in the aliphatic region.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Analogs

Proton TypeChemical Shift (ppm) RangeMultiplicityCoupling Constant (J) in Hz
Olefinic Protons6.0 - 7.5Doublet13-18
Aromatic Protons7.0 - 7.5MultipletN/A
Morpholine Protons (adjacent to N)3.0 - 3.3Triplet~4.5
Morpholine Protons (adjacent to O)3.7 - 3.9Triplet~4.6

Note: Specific chemical shifts can vary based on the solvent and the specific analog being studied.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis of Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the phenyl, ethenyl, and morpholine moieties. The carbon atoms of the phenyl ring resonate in the aromatic region (typically 120-140 ppm). The two olefinic carbons also appear in this region, with their specific shifts influenced by the substitution pattern. The carbon atoms of the morpholine ring appear in the aliphatic region, with those adjacent to the nitrogen and oxygen atoms showing distinct chemical shifts due to the different electronic environments. For instance, in related morpholine derivatives, the carbon atoms adjacent to the nitrogen typically appear around 49.0 ppm, while those adjacent to the oxygen are found near 66.7 ppm. rsc.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Morpholine-Containing Compounds

Carbon TypeChemical Shift (ppm) Range
Aromatic Carbons115 - 152
Olefinic Carbons120 - 140
Morpholine Carbons (C-N)45 - 55
Morpholine Carbons (C-O)65 - 70

Note: These are general ranges, and specific values depend on the full molecular structure.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and mapping the connectivity within the molecule. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. youtube.com For this compound, COSY spectra would show correlations between the two olefinic protons, confirming their adjacent relationship. It would also map the coupling network within the morpholine ring, showing correlations between protons on adjacent carbons. walisongo.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. walisongo.ac.idyoutube.com This allows for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly powerful for establishing the connectivity between the different fragments of the molecule. For example, it would show a correlation between the olefinic proton closer to the morpholine ring and the carbons of the morpholine ring, confirming the attachment point. It would also show correlations between the other olefinic proton and the carbons of the phenyl ring.

Dynamic NMR Studies on Morpholine Ring Inversion and Exocyclic Conjugation Effects

The morpholine ring is not static; it undergoes a rapid chair-to-chair ring inversion at room temperature. researchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about the energy barrier of this process. researchgate.netacs.org In substituted morpholines, the substituents can influence the rate of this inversion and the conformational preferences of the ring.

Furthermore, the conjugation between the nitrogen lone pair of the morpholine ring and the phenylethenyl π-system can be studied. This conjugation can lead to a partial double bond character in the exocyclic C-N bond, potentially hindering rotation around this bond. DNMR could be used to investigate the rotational barrier around this C-N bond, providing insight into the extent of electronic communication between the morpholine ring and the styryl moiety. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can be unstable and break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the morpholine ring and the ethenyl group.

Fragmentation of the morpholine ring itself, often leading to the loss of small, stable neutral molecules. researchgate.net

Cleavage of the styryl group.

The analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C=C (alkene)Stretching1680 - 1640Variable
=C-H (alkene)Stretching3100 - 3000Medium
=C-H (alkene, trans)Out-of-plane bending980 - 960Strong
C=C (aromatic)Stretching~1600 and ~1475Variable
C-O (ether in morpholine)Stretching1150 - 1085Strong
C-N (amine in morpholine)Stretching1250 - 1020Medium

The presence of a strong band around 960-980 cm⁻¹ is particularly diagnostic, as it is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted alkene, further confirming the (E)-stereochemistry of the double bond. libretexts.org The absorptions for the C-O and C-N bonds of the morpholine ring, along with the characteristic peaks for the aromatic ring and the alkene, provide a complete picture of the functional groups present in the molecule. pressbooks.publibretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Phenylethenyl Chromophore

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For the compound This compound , the absorption of UV-Vis radiation is primarily dictated by the presence of the phenylethenyl group, which acts as the principal chromophore. This conjugated system of a benzene (B151609) ring attached to a carbon-carbon double bond gives rise to characteristic electronic transitions.

The electronic spectrum of a molecule is influenced by the types of electrons present. In This compound , there are σ (sigma) electrons in single bonds, π (pi) electrons in the aromatic ring and the double bond, and n (non-bonding) electrons on the nitrogen and oxygen atoms of the morpholine ring. The absorption of UV or visible light promotes these electrons from their ground state to higher energy molecular orbitals. beilstein-journals.org

The most significant electronic transitions for This compound are the π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated phenylethenyl system. beilstein-journals.orgpsu.edu These transitions are typically intense and occur in the near UV region (200-400 nm). psu.edu The extended conjugation between the phenyl ring and the ethenyl double bond lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems.

In addition to the π → π* transitions of the styryl moiety, the presence of the morpholine ring introduces the possibility of n → σ* transitions. These involve the promotion of non-bonding electrons from the nitrogen or oxygen atoms to a σ* antibonding orbital. The UV absorption spectrum of morpholine itself exhibits a long-wavelength onset at approximately 255 nm, which is assigned to a σ* ← n transition, and a more intense absorption band around 220 nm, attributed to Rydberg ← n transitions. researchgate.net In the context of the entire This compound molecule, these n → σ* transitions are generally weaker and may be obscured by the much stronger π → π* absorption bands of the phenylethenyl chromophore.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

The following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for This compound . This data is estimated based on computational chemistry predictions and experimental data for structurally similar compounds, as direct experimental values for the target compound were not found in the cited literature.

Predicted λmax (nm)Predicted Molar Absorptivity (ε) (L mol-1 cm-1)Electronic TransitionChromophore
~258~18,000π → πPhenylethenyl
~220~8,000n → σMorpholine (N, O)

Reactivity Profiles and Mechanistic Investigations of 4 E 2 Phenylethenyl Morpholine

Nucleophilicity of the Morpholine (B109124) Nitrogen and Enamine Reactivity

Enamines, such as 4-[(E)-2-phenylethenyl]morpholine, are versatile intermediates in organic synthesis, acting as nucleophiles in a range of reactions. masterorganicchemistry.comyoutube.com The nucleophilicity of an enamine is largely dictated by the ability of the nitrogen lone pair to donate electron density into the π-system of the double bond. youtube.comwikipedia.org

However, enamines derived from morpholine exhibit lower reactivity compared to those derived from pyrrolidine (B122466) or piperidine (B6355638). nih.govresearchgate.net This reduced nucleophilicity is attributed to two main factors:

Inductive Effect of the Oxygen Atom: The electronegative oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom, which increases the ionization potential and diminishes the nitrogen's ability to donate its lone pair. nih.govresearchgate.net

Pyramidalization of Nitrogen: The nitrogen atom in morpholine enamines tends to be more pyramidal compared to the more planar nitrogen in pyrrolidine enamines. This increased pyramidalization reduces the p-character of the nitrogen lone pair, hindering its effective overlap with the π-system of the double bond. nih.gov

Despite their relatively lower reactivity, morpholine-based enamines are still valuable in organic synthesis, particularly in reactions where a less reactive, more selective nucleophile is desired. nih.govfrontiersin.org The reactivity of enamines can be modulated by various factors including temperature, solvent, and the nature of the electrophile. wikipedia.org

The general reactivity of enamines as carbon-based nucleophiles is explained by the resonance structures that show the delocalization of the nitrogen lone pair, resulting in a negative charge on the β-carbon. This makes the β-carbon the primary site of nucleophilic attack.

Reactivity of the Vinylic Moiety

The vinylic moiety in this compound is the primary site for a variety of chemical transformations, including addition and cycloaddition reactions.

The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. frontiersin.org The result of this reaction is the saturation of the double bond, yielding 4-(2-phenylethyl)morpholine. nih.gov

Asymmetric hydrogenation of related dehydromorpholine derivatives has been achieved with high enantioselectivity using rhodium catalysts with specific bisphosphine ligands. nih.govrsc.org This suggests that similar strategies could be employed for the enantioselective reduction of this compound to produce chiral 2-substituted morpholine derivatives, which are valuable building blocks for bioactive compounds. nih.govrsc.org The efficiency of such hydrogenations can be influenced by factors like temperature, hydrogen pressure, and catalyst loading. researchgate.net

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.orglibretexts.orgyoutube.com The vinylic double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org

A notable example is the reaction with nitrones, which are 1,3-dipoles, to form five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are key considerations. wikipedia.orgorganic-chemistry.org

Furthermore, the nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. Enamine N-oxides are interesting intermediates that can participate in various transformations. nih.gov For instance, they can undergo researchgate.netgoogle.com-sigmatropic rearrangements or be used in 1,3-dipolar cycloadditions. nih.gov The reaction of enamine N-oxides with alkynes, for example, can lead to the formation of complex heterocyclic structures. nih.gov

The Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a well-established method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of this compound, its N-oxide could potentially react with various dipolarophiles. The mechanism of these reactions is often concerted, although stepwise, metal-catalyzed variations also exist. organic-chemistry.orgresearchgate.net

Oxidation Studies of Morpholine and its Derivatives

The morpholine ring itself is susceptible to oxidation. Studies have shown that morpholine and its derivatives can be oxidized using various reagents, such as hydrogen peroxide and ozone, or through electrochemical methods. researchgate.netgoogle.commdpi.com The oxidation can lead to the formation of N-oxides or even ring-opened products. google.comnih.gov For instance, the oxidation of morpholine derivatives with hydrogen peroxide has been studied for the synthesis of polymerization inhibitors. researchgate.net

Electrochemical oxidation of morpholine can generate the morpholine radical, which can then participate in further reactions, such as the amination of quinoline (B57606) N-oxides. mdpi.com The oxidation potential of morpholine has been determined, providing insight into its redox properties. mdpi.com These studies on simpler morpholine derivatives provide a basis for understanding the potential oxidative pathways of the more complex this compound, where both the morpholine ring and the vinylic moiety could be sites of oxidation.

Influence of Solvent Systems on Reaction Kinetics and Equilibria

The choice of solvent can significantly impact the kinetics and equilibria of reactions involving enamines like this compound. wikipedia.org Polar solvents generally promote the formation of enamines. acs.orgnih.gov

The effect of the solvent on reaction rates can be complex and depends on the specific reaction type. For instance, in some cycloaddition reactions, the rate increases significantly with solvent polarity, while in others, the effect is less pronounced. researchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing transition states and influencing reaction rates. researchgate.netresearchgate.net

Computational studies have been used to investigate the effect of solvents on the stability of enamines and the energetics of their reactions. nih.gov For example, in the reaction of morpholine with isocyanates, the solvent effect was found to be significant, particularly in stabilizing zwitterionic intermediates. nih.gov Similarly, the degradation kinetics of certain compounds have been shown to be highly sensitive to the solvent used. tue.nl

The nucleophilicity of enamines has been observed to show slight variations between different polar aprotic solvents like acetonitrile (B52724) and dichloromethane. nih.gov Spectroscopic studies have also been employed to understand the effect of solvents on the electronic absorption spectra of morpholine and its complexes, revealing how solvent polarity and hydrogen bonding capabilities can influence the electronic transitions. researchgate.net These findings underscore the importance of carefully selecting the solvent system to optimize the outcome of reactions involving this compound.

Interactive Data Tables

Table 1: Comparison of Enamine Nucleophilicity

Enamine SourceRelative Reactivity/NucleophilicityReference
PyrrolidineHighest nih.govresearchgate.net
PiperidineIntermediate nih.govresearchgate.net
Morpholine Lowest nih.govresearchgate.net

Table 2: Products of this compound Reactions

Reaction TypeReagent(s)Product(s)
Catalytic HydrogenationH₂, Pd/C4-(2-phenylethyl)morpholine
OxidationOxidizing Agent (e.g., H₂O₂)This compound N-oxide
1,3-Dipolar CycloadditionNitroneIsoxazolidine derivative

Computational and Theoretical Chemistry of 4 E 2 Phenylethenyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the spectroscopic behavior of 4-[(E)-2-phenylethenyl]morpholine.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the ethenyl bridge, and the morpholine (B109124) moiety. The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to understanding its reactivity and electronic transitions.

The HOMO is typically localized over the more electron-rich regions of the molecule, which would likely include the nitrogen atom of the morpholine ring and the π-system of the phenylethenyl group. The LUMO, conversely, is expected to be distributed over the π-conjugated system of the phenyl and ethenyl groups, which can accept electron density. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Theoretical)

Parameter Value (eV) Description
HOMO Energy Energy of the highest occupied molecular orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular geometry, theoretical NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus. For instance, the protons on the phenyl ring and the ethenyl bridge are expected to resonate at different frequencies than those on the morpholine ring due to variations in electron density and magnetic anisotropy.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons
Ethenyl Protons
Morpholine Protons
Phenyl Carbons
Ethenyl Carbons
Morpholine Carbons

Conformational Analysis using Density Functional Theory (DFT) and Molecular Mechanics

Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of different isomers of this compound.

Gas-Phase Geometry Optimization

Using methods like Density Functional Theory (DFT), the geometry of the molecule can be optimized in the gas phase to find its lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides information on bond lengths, bond angles, and dihedral angles that characterize the most stable conformation of the molecule, free from solvent or crystal packing effects.

Energy Landscapes and Isomer Stability

The conformational space of this compound can be explored by systematically rotating key dihedral angles, such as those around the C-N bond connecting the morpholine and ethenyl groups, and the C-C bond of the ethenyl bridge. This generates a potential energy surface, or energy landscape, which reveals the energies of different conformers and the energy barriers between them. From this analysis, the relative stabilities of different isomers (e.g., rotational isomers or conformers of the morpholine ring) can be determined. The global minimum on this surface corresponds to the most stable conformer.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, vibrational motions, and interactions with its environment (e.g., a solvent). These simulations provide insights into how the molecule behaves at finite temperatures, including the flexibility of the morpholine ring and the rotational freedom of the phenylethenyl group. This information is complementary to the static picture provided by geometry optimization and is essential for understanding the molecule's behavior in realistic conditions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Nitrogen
Carbon

Conformational Flexibility of the Morpholine Ring and Phenylethenyl Substituent

There are no published computational studies detailing the conformational landscape of this compound. Such a study would typically involve quantum mechanical calculations (like Density Functional Theory) to determine the preferred chair, boat, or twist-boat conformations of the morpholine ring and the rotational barriers associated with the phenylethenyl substituent. Without these studies, it is not possible to provide specific dihedral angles, energy differences between conformers, or the influence of the bulky phenylethenyl group on the morpholine ring's geometry.

Quantitative Structure-Property Relationship (QSPR) Methodologies

There are no QSPR studies in the available literature that include this compound. QSPR models use statistical methods to correlate molecular descriptors with experimental properties. mdpi.comresearchgate.net The development of a QSPR model for this compound would require a dataset of related molecules and their measured properties, which has not been compiled or analyzed in published research. Therefore, no predictive models or relevant molecular descriptors for this compound can be presented.

Crystallographic Analysis and Solid State Structure

X-ray Diffraction Studies of 4-[(E)-2-phenylethenyl]morpholine and Related Derivatives

X-ray diffraction (XRD) on a single crystal of a compound allows for the determination of the crystal system, space group, and the dimensions of the unit cell—the basic repeating unit of the crystal lattice. For a molecule like this compound, an XRD study would reveal the exact conformation of the molecule in the solid state, including the planarity of the phenylethenyl group and the conformation of the morpholine (B109124) ring, which typically adopts a chair conformation.

Studies on related morpholine derivatives, such as 4-(4-Nitrophenyl)morpholine, have confirmed the chair conformation of the morpholine ring in the crystal structure. It is highly probable that the morpholine ring in this compound would also adopt a similar low-energy chair conformation.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A key output of an X-ray diffraction experiment is the precise measurement of geometric parameters within the molecule.

Bond Lengths: These are the distances between the nuclei of two bonded atoms. For this compound, this would include the lengths of the C-C and C-H bonds in the phenyl ring, the C=C double bond of the ethenyl linker, and the C-N, C-O, and C-C bonds within the morpholine ring. The C=C bond is expected to have a length characteristic of a double bond (approximately 1.34 Å), while the C-N and C-O bonds in the morpholine ring would be typical single bond lengths.

Bond Angles: These are the angles formed between three connected atoms. The geometry around the sp² hybridized carbons of the phenylethenyl group would be expected to be approximately 120°. The bond angles within the saturated morpholine ring would be close to the tetrahedral angle of 109.5°, with some deviation due to the presence of the heteroatoms (N and O).

Without experimental data, a definitive table of these parameters cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···O interactions)

The forces that hold the molecules together in the crystal lattice are known as intermolecular interactions. While this compound lacks strong hydrogen bond donors (like O-H or N-H), it can participate in several types of weaker, yet significant, interactions:

C-H···O Interactions: The oxygen atom of the morpholine ring is a hydrogen bond acceptor. It can form weak hydrogen bonds with hydrogen atoms attached to carbon atoms (C-H) from neighboring molecules. These C-H···O interactions are often crucial in directing the crystal packing of molecules containing ether or morpholine functionalities.

π-Stacking: The planar phenyl rings are electron-rich π-systems. They can interact with each other through π-π stacking, where the rings are arranged in either a parallel face-to-face or a slightly offset parallel-displaced manner.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the electron cloud of the phenyl ring of an adjacent molecule.

These interactions collectively create a stable three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis for Quantification of Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

A two-dimensional "fingerprint plot" is also generated, which summarizes all the intermolecular contacts. The contribution of different types of interactions (e.g., H···H, C···H, O···H) to the total surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For this compound, one would expect significant contributions from H···H, C···H, and O···H contacts.

Polymorphism and its Impact on Solid-State Conformations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. Polymorphism can arise from differences in molecular conformation or from different packing arrangements of the same conformer.

For a flexible molecule like this compound, different polymorphs could potentially exhibit slight variations in the torsion angles that define the molecule's shape. The crystallization conditions, such as the solvent used and the temperature, can influence which polymorphic form is obtained. To date, no studies on the potential polymorphism of this compound have been reported in the literature.

Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The utility of 4-[(E)-2-phenylethenyl]morpholine as a synthetic intermediate stems from the reactivity of its core components: the morpholine (B109124) ring, the phenyl group, and the ethenyl bridge that defines it as an enamine. Morpholine itself is a widely used building block in organic synthesis, valued for its incorporation into a vast number of biologically active compounds and functional materials. atamanchemicals.comchemicalbook.comresearchgate.net The synthesis of enamines from morpholine is a common strategy to generate nucleophilic carbon atoms. atamanchemicals.comatamankimya.com

Compounds structurally similar to this compound, such as other trisubstituted ethylenes, are often synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. chemrxiv.org This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, often catalyzed by an amine like piperidine (B6355638) or morpholine itself. chemrxiv.orgatamanchemicals.com The resulting vinylogous system is a versatile scaffold for further chemical modification, serving as a precursor for more complex molecular architectures. The morpholine-phenyl framework is a recognized scaffold in medicinal chemistry, and the ethenyl linkage provides a reactive handle for diversification. researchgate.net

Enamine Chemistry Applications for Carbon-Carbon Bond Formation

The defining feature of this compound is its enamine functionality. An enamine is an unsaturated compound derived from the reaction of an aldehyde or ketone with a secondary amine, in this case, phenylacetaldehyde (B1677652) and morpholine. wikipedia.org Enamines are nitrogen analogs of enols and are excellent nucleophiles at the α-carbon position due to resonance involving the nitrogen lone pair. wikipedia.orgmasterorganicchemistry.com

The reactivity of enamines is central to their application in carbon-carbon bond formation. Key reactions include:

Stork Enamine Alkylation: Enamines react with alkyl halides to form a new carbon-carbon bond. The resulting iminium salt is then hydrolyzed to yield an alkylated ketone or aldehyde. wikipedia.orglibretexts.org This method is advantageous as it operates under neutral or non-strongly basic conditions, avoiding issues like self-condensation often encountered with enolates. libretexts.org

Michael Addition: As soft nucleophiles, enamines readily participate in conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org This 1,4-addition is a powerful tool for constructing 1,5-dicarbonyl compounds, which are important synthetic precursors. libretexts.org

Acylation: Reaction with acyl halides followed by hydrolysis allows for the synthesis of β-dicarbonyl compounds. libretexts.org

However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic compared to analogous amines like piperidine. atamanchemicals.comchemicalbook.comatamankimya.com This reduced nucleophilicity tempers the reactivity of the corresponding enamine, an effect that can be exploited for selective chemical transformations. rsc.org

Catalyst Development and Support (e.g., gelling agents for alumina (B75360) catalysts)

The morpholine moiety is not only a building block but also plays a role in catalysis. Morpholine has been explicitly identified for its use as a gelling agent in the preparation of alumina catalysts for the treatment of hydrocarbons. atamanchemicals.comatamankimya.comatamanchemicals.comusda.govchemicalbook.comatamankimya.com This process helps create catalysts with a fine particle size suitable for fluidized bed reactors. atamanchemicals.comatamanchemicals.comusda.gov

Furthermore, morpholine derivatives can be immobilized on solid supports to create heterogeneous organocatalysts. For example, a related compound, 4-(2-Aminoethyl)-morpholine, has been grafted onto a nano-silica surface. The resulting composite material acts as an efficient and reusable heterogeneous catalyst for multi-component reactions, such as the synthesis of polyhydroquinoline derivatives. This highlights a green chemistry approach where the catalytic agent can be easily separated from the reaction mixture.

In a broader context, amines are integral to many catalytic processes. They are used as catalysts for Knoevenagel reactions, where they activate carbonyl compounds towards condensation. nih.gov The development of polymeric gels containing amine derivatives, including a gelling agent, showcases an advanced application where the catalyst is part of a structured network within a microfluidic reactor. nih.govresearchgate.net

Polymer Chemistry Applications

The vinyl group in this compound allows it to function as a monomer or modifier in polymer chemistry.

While many trisubstituted ethylenes exhibit steric hindrance that prevents them from polymerizing with themselves (homopolymerization), they can readily undergo copolymerization with monosubstituted alkenes like styrene (B11656). chemrxiv.org Research on structurally similar trisubstituted ethylenes, such as phenylcyanoacrylates, demonstrates that they can be copolymerized with styrene under free-radical conditions. chemrxiv.org

This copolymerization is a valuable method for functionalizing commercial polymers. By incorporating isolated units of a functional monomer like a morpholine-containing alkene, the properties of the resulting polymer can be significantly altered. chemrxiv.org These reactions often yield copolymers where the functional monomer units are interspersed with short sequences of the commercial monomer (e.g., styrene). chemrxiv.org The synthesis of alternating copolymers of styrene with other monomers is a significant area of research, as it allows for precise control over polymer microstructure and properties. nih.govrsc.org The ability to copolymerize styrene with various functional derivatives enables the creation of a wide range of novel materials. researchgate.netmdpi.com

In addition to acting as a monomer, the parent compound morpholine has been utilized as a temperature-sensitive polymerization inhibitor. atamanchemicals.com This function is crucial for preventing the premature polymerization of reactive monomers during storage or processing. The inhibitory action can often be overcome by changes in temperature, allowing polymerization to proceed when desired.

Precursors for Advanced Organic Scaffolds and Functional Materials

The chemical versatility of this compound makes it a precursor for a variety of advanced materials and complex molecules. Its applications across different fields underscore its potential:

Functional Polymers: As a monomeric unit, it can be integrated into polymer chains, imparting the specific chemical and physical properties of the morpholine ring onto the bulk material. chemrxiv.org

Complex Organic Molecules: Through its enamine reactivity, it serves as a starting point for multi-step syntheses, enabling the construction of complex organic scaffolds via carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Heterogeneous Catalysts: The morpholine moiety can be anchored to solid supports, leading to the development of recyclable and environmentally friendly catalysts.

The morpholine ring itself is a key structural feature in numerous pharmaceuticals, including antibiotics and anticancer agents, as well as in agricultural chemicals. atamanchemicals.comchemicalbook.comresearchgate.netchemicalbook.com This established importance in medicinal and materials chemistry suggests that derivatives like this compound are valuable precursors for creating novel functional molecules and materials with tailored properties. researchgate.netorganic-chemistry.org

Summary of Applications

Application AreaSpecific Role of this compound or its Core StructureKey Chemical PrinciplesCitations
Organic Synthesis Versatile Building BlockEnamine reactivity, Knoevenagel condensation atamanchemicals.comresearchgate.netchemrxiv.org
C-C Bond FormationNucleophilic character of enamines (Stork alkylation, Michael addition) wikipedia.orgmasterorganicchemistry.comlibretexts.org
Catalysis Gelling Agent for Alumina SupportsFormation of fine-particle catalysts atamanchemicals.comatamanchemicals.comusda.govchemicalbook.com
Component of Heterogeneous CatalystsImmobilization on solid supports (e.g., silica)
Polymer Chemistry Functional MonomerRadical copolymerization with alkenes like styrene chemrxiv.org
Polymerization InhibitorTemperature-sensitive inhibition (related to morpholine) atamanchemicals.com
Materials Science Precursor to Functional MaterialsIntegration into polymers, synthesis of complex scaffolds chemicalbook.comresearchgate.netorganic-chemistry.org

Strategic Integration of the Morpholine Phenylethenyl Moiety in Molecular Design

Morpholine (B109124) as a Core Heterocyclic Structure in Diverse Scaffold Design

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science due to its unique structural and physicochemical properties. nih.govresearchgate.net This six-membered ring, containing both an amine and an ether functional group, offers a versatile platform for creating diverse molecular architectures with a wide range of applications. uobaghdad.edu.iq

Key Attributes of the Morpholine Scaffold:

AttributeDescription
Structural Flexibility The chair-like conformation of the morpholine ring allows for the introduction of substituents in defined spatial orientations, influencing the overall molecular shape.
Physicochemical Properties The presence of the oxygen and nitrogen heteroatoms imparts a degree of polarity and hydrogen bonding capability, which can enhance aqueous solubility and interactions with biological targets. nih.gov
Metabolic Stability The morpholine ring is generally considered to be metabolically stable, a desirable feature in drug design.
Synthetic Accessibility A variety of synthetic routes are available for the preparation and functionalization of the morpholine ring, facilitating the creation of diverse derivatives. nih.govuobaghdad.edu.iq

The morpholine moiety is a common feature in numerous bioactive compounds, where it can contribute to improved pharmacokinetic profiles and biological activity. nih.gov Its ability to serve as a flexible yet structurally defined core makes it an attractive starting point for the design of compound libraries for drug discovery and other applications. acs.org

Conformational Control and Steric Effects of the (E)-Phenylethenyl Group

The (E)-phenylethenyl group, also known as a trans-styryl group, introduces a significant element of conformational rigidity and steric influence to the 4-position of the morpholine ring. The planar nature of the carbon-carbon double bond and the attached phenyl ring largely dictates the spatial arrangement of this substituent.

The steric bulk of the (E)-phenylethenyl group can play a crucial role in molecular recognition processes. It can influence how a molecule fits into a binding pocket of an enzyme or receptor, potentially leading to increased selectivity or affinity. In the context of materials science, these steric interactions can affect the packing of molecules in the solid state, influencing properties such as crystallinity and melting point.

Influence of Substituent Effects on Electronic Properties and Reactivity Profiles

The electronic properties of the 4-[(E)-2-phenylethenyl]morpholine scaffold can be systematically tuned by introducing substituents onto the phenyl ring. These substituents can exert both inductive and resonance effects, thereby altering the electron density distribution across the entire molecule and influencing its reactivity.

The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing—has a profound impact on the electronic character of the phenylethenyl moiety.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density of the phenyl ring and the adjacent double bond through resonance. This can enhance the nucleophilicity of the double bond and affect the electronic transitions within the molecule, often leading to a red-shift (a shift to longer wavelengths) in the UV-visible absorption spectrum.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the phenyl ring and the double bond. This can make the double bond more susceptible to nucleophilic attack and typically results in a blue-shift (a shift to shorter wavelengths) in the UV-visible spectrum.

These substituent-induced electronic perturbations can also influence the reactivity of the morpholine nitrogen. A strong electron-withdrawing group on the phenyl ring can decrease the basicity of the morpholine nitrogen by pulling electron density away from it. Conversely, an electron-donating group may slightly increase its basicity. The Hammett equation can be a useful tool for quantifying these substituent effects on reactivity.

Rational Design Approaches for N-Substituted Morpholine Derivatives for Specific Chemical Functions

The rational design of N-substituted morpholine derivatives, including those with a phenylethenyl substituent, is a key strategy for developing molecules with tailored chemical functions. nih.govnih.gov By carefully selecting the substituents on both the morpholine and phenylethenyl moieties, it is possible to optimize properties for specific applications in areas such as medicinal chemistry and materials science.

In drug design, for instance, the goal may be to enhance the binding affinity of a molecule for a particular biological target. nih.govnih.gov This can be achieved by introducing functional groups that can participate in specific interactions, such as hydrogen bonding or hydrophobic interactions, with the target's binding site. The (E)-phenylethenyl group can serve as a scaffold to which various substituents can be attached to probe these interactions.

For applications in materials science, the focus might be on tuning the photophysical properties of the molecule. By strategically placing electron-donating and electron-withdrawing groups on the phenylethenyl moiety, it is possible to create molecules with specific absorption and emission characteristics, making them suitable for use as fluorescent probes or in optoelectronic devices. The morpholine group, in this context, can serve to enhance solubility and processability.

The synthesis of libraries of N-substituted morpholine derivatives allows for the systematic exploration of structure-activity or structure-property relationships. nih.gov This data-driven approach, combined with computational modeling, facilitates the rational design of new molecules with improved performance for a given application.

Emerging Research Frontiers for 4 E 2 Phenylethenyl Morpholine

Development of Novel and Sustainable Reaction Methodologies

The synthesis of enamines, including 4-[(E)-2-phenylethenyl]morpholine, traditionally involves the condensation of a ketone or aldehyde with a secondary amine. numberanalytics.com However, contemporary research is increasingly focused on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Several innovative approaches are being explored for enamine synthesis, which could be applied to the production of this compound. These include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govyoutube.com The application of microwave-assisted organic synthesis (MAOS) to the formation of enamines has been shown to be highly effective, even in the absence of solvents and catalysts. researchgate.net For the synthesis of this compound, this would involve reacting phenylacetaldehyde (B1677652) with morpholine (B109124) under microwave irradiation, potentially offering a rapid and efficient route to the desired product.

Photocatalysis: Visible-light photoredox catalysis offers a green and sustainable approach to chemical transformations. organic-chemistry.org This methodology can be used to generate enamines and can also be employed in their subsequent reactions. nih.gov For instance, photocatalytic methods have been developed for the conversion of enamines into amides, showcasing the potential to use light as a reagent to drive chemical reactions. organic-chemistry.org

Green Catalysts: The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Supported heteropoly acids, such as phosphotungstic acid on silica (B1680970) (PW/SiO2), have been shown to be highly efficient and reusable catalysts for the synthesis of β-enaminones under solvent-free conditions. rsc.org Similarly, catalysts like gold(I)/silver(I) nih.gov, polyphosphoric acid absorbed on silica gel (PPA-SiO2) nih.gov, and core-shell hetero-nanostructures rsc.org have been successfully employed for enamine synthesis. These catalytic systems offer advantages such as high yields, short reaction times, and easy separation from the reaction mixture, making them attractive for the sustainable synthesis of this compound.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and facile scalability. rsc.org This technique allows for the rapid optimization of reaction conditions and can be particularly advantageous for reactions that are exothermic or involve unstable intermediates. nih.gov A continuous-flow approach to the synthesis of this compound could involve pumping solutions of phenylacetaldehyde and morpholine through a heated reactor coil, potentially with a solid-supported catalyst, to achieve a continuous output of the product. acs.org

The table below summarizes some of these emerging sustainable methodologies and their potential application to the synthesis of this compound.

MethodologyKey AdvantagesPotential Application for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, solvent-free options. nih.govresearchgate.netReaction of phenylacetaldehyde and morpholine under microwave irradiation.
Photocatalysis Use of visible light, mild reaction conditions, sustainable. organic-chemistry.orgLight-driven condensation of phenylacetaldehyde and morpholine.
Green Catalysis Reusable catalysts, solvent-free conditions, high efficiency. rsc.orgnih.govnih.govrsc.orgUse of supported acid catalysts or nanostructured catalysts.
Flow Chemistry Enhanced control, improved safety, scalability. rsc.orgnih.govContinuous production by pumping reagents through a heated reactor.

Advanced In-Situ Spectroscopic and Structural Investigations

A deep understanding of reaction mechanisms and the transient intermediates involved is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques, particularly when used in-situ (in the reaction mixture), provide invaluable insights into the dynamic processes occurring during a chemical transformation.

For this compound, in-situ spectroscopic studies could illuminate the kinetics and mechanism of its formation. Techniques that are being increasingly applied to the study of enamine chemistry include:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In-situ NMR allows for the real-time monitoring of reactant consumption and product formation, as well as the detection of reaction intermediates. acs.org Such studies on the synthesis of this compound could help to identify the rate-determining step and the influence of various reaction parameters on the reaction pathway. Computational studies, often used in conjunction with NMR, can help to predict and understand the conformational preferences of the enamine and any intermediates. acs.orgnih.gov

Time-Resolved Electron Paramagnetic Resonance (TREPR): For reactions that may involve radical intermediates, TREPR is a highly specialized technique that can provide direct experimental evidence for their existence. chinesechemsoc.org While the standard synthesis of this compound is not expected to proceed via radical pathways, this technique would be invaluable if exploring novel photocatalytic or electrochemical synthetic routes.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental studies. These calculations can provide detailed information about the energies of reactants, products, transition states, and intermediates, helping to elucidate reaction mechanisms and predict the stereochemical outcome of reactions. capes.gov.br For this compound, computational studies could be used to investigate the E/Z isomerism and the rotational barriers around the C-N bond.

The table below outlines advanced analytical techniques and their potential application to the study of this compound.

TechniqueInformation GainedPotential Application for this compound
In-Situ NMR Spectroscopy Reaction kinetics, detection of intermediates, structural confirmation. acs.orgMonitoring the condensation of phenylacetaldehyde and morpholine.
Time-Resolved EPR Detection and characterization of radical intermediates. chinesechemsoc.orgInvestigating novel photocatalytic or electrochemical synthesis pathways.
Computational Modeling (DFT) Reaction mechanisms, transition state energies, conformational analysis. capes.gov.brElucidating the reaction pathway and predicting stereochemistry.

Predictive Modeling and Data-Driven Design in Organic Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. These data-driven approaches can accelerate the discovery and optimization of new reactions and synthetic routes.

For this compound, predictive modeling and data-driven design can be applied in several ways:

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose multiple synthetic pathways, often identifying more efficient or novel routes than those conceived by human chemists. nih.govelsevier.commoleculemaker.org These tools can be trained on vast databases of known reactions to predict plausible disconnections in a molecule, working backward to commercially available starting materials.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reactant ratios, to maximize yield and minimize by-products. beilstein-journals.orgnih.govacs.orgcolab.ws By systematically exploring the reaction space, these algorithms can identify optimal conditions with far fewer experiments than traditional one-variable-at-a-time approaches.

Generative Models for Analogs: AI models can be trained to generate novel molecules with desired properties. preprints.org Starting with the structure of this compound, these models could propose new analogs with potentially enhanced or different biological activities or material properties.

AI/ML ApplicationFunctionPotential Impact on this compound
Retrosynthesis Planning Proposes synthetic routes to a target molecule. nih.govelsevier.comIdentification of novel and more efficient synthetic pathways.
Reaction Optimization Optimizes reaction conditions for yield and selectivity. beilstein-journals.orgacs.orgAccelerated development of a high-yielding and robust synthesis.
Generative Models Designs new molecules with desired properties. preprints.orgDiscovery of novel analogs with potentially useful applications.

Exploration in Tailored Material Properties and Functional Systems

While this compound is primarily known as a synthetic intermediate, its inherent structural features suggest potential for applications in materials science. The combination of the electron-rich enamine moiety and the phenyl group could give rise to interesting electronic and optical properties.

Emerging research in related areas suggests potential avenues for exploration:

Organic Electronics: The conjugated π-system of the phenylethenyl group, coupled with the electron-donating morpholine, could impart semiconductor or photoluminescent properties to the molecule. Further functionalization of the phenyl ring or the morpholine nitrogen could be used to tune these properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Sensors: The nucleophilic character of the enamine could be exploited for the development of chemical sensors. The interaction of the enamine with specific analytes could lead to a change in its optical or electronic properties, such as a color change or a change in fluorescence, providing a detectable signal.

Functional Polymers: this compound could potentially be used as a monomer in polymerization reactions to create novel functional polymers. The double bond could participate in addition polymerization, or the molecule could be functionalized to allow for its incorporation into condensation polymers. The resulting polymers could have unique properties derived from the enamine and morpholine functionalities.

It is important to note that research into the material properties of this compound is still in its infancy. However, the exploration of these frontiers could lead to the discovery of new applications for this versatile molecule beyond its traditional role in organic synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[(E)-2-phenylethenyl]morpholine with high stereoselectivity?

  • Methodology : Optimize reaction conditions using palladium-catalyzed cross-coupling (e.g., Heck reaction) for the (E)-configured styryl group. Start with morpholine derivatives and bromostyrene precursors under inert atmospheres. Control temperature (80–120°C) and use ligands like triphenylphosphine to enhance selectivity .
  • Validation : Confirm stereochemistry via 1^1H-NMR coupling constants (J = 12–16 Hz for trans configuration) and compare with computational predictions (DFT) .

Q. How can spectroscopic techniques characterize this compound?

  • NMR : Use 1^1H-NMR to identify aromatic protons (δ 7.2–7.6 ppm) and vinyl protons (δ 6.5–7.0 ppm, J = 16 Hz). 13^13C-NMR confirms the morpholine ring carbons (δ 45–70 ppm) and styryl carbons .
  • IR : Detect C=C stretching (~1620 cm1^{-1}) and morpholine C-O-C asymmetric stretching (~1120 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]+^+ peaks, ensuring molecular weight matches theoretical values .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Storage : Store in amber glass vials at –20°C under nitrogen to prevent oxidation. Avoid exposure to strong acids/bases and humidity. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the styryl double bond. Identify electrophilic regions prone to nucleophilic attack. Validate with experimental kinetic studies using nucleophiles like thiols or amines .
  • Application : Predict regioselectivity in Michael addition reactions for drug design .

Q. How should researchers resolve contradictions in reported biological activity data for morpholine derivatives?

  • Strategy : Conduct systematic SAR studies by modifying substituents on the phenyl and morpholine groups. Use standardized assays (e.g., enzyme inhibition assays for kinases) to compare activity across derivatives. Cross-reference with crystallographic data (if available) to correlate structure-activity relationships .
  • Example : If anti-inflammatory activity varies, test solubility (logP) and membrane permeability (PAMPA assay) to rule out bioavailability issues .

Q. What methodologies assess the interaction of this compound with biological targets like GPCRs?

  • In vitro Assays : Use radioligand binding assays (e.g., 3^3H-labeled compounds) to measure affinity for GPCRs. Follow up with functional assays (cAMP or calcium flux) to determine agonist/antagonist effects .
  • Structural Analysis : Co-crystallize the compound with target proteins (e.g., β-arrestin complexes) or use cryo-EM to map binding pockets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.